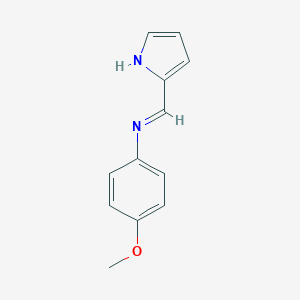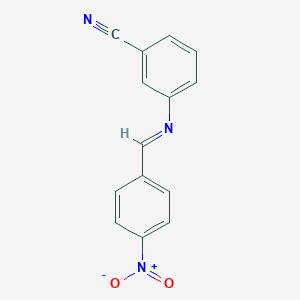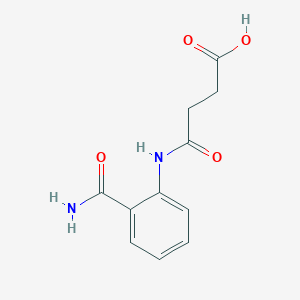![molecular formula C17H15IN2 B463298 N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine](/img/structure/B463298.png)
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine is an organic compound with the molecular formula C17H15IN2. This compound is characterized by the presence of an iodine atom, a methyl group, and an indole moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine typically involves the reaction of 3-iodo-4-methylaniline with 2-methyl-1H-indole-3-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce corresponding oxides.
科学研究应用
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine has several scientific research applications, including:
作用机制
The mechanism of action of N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-iodo-4-methylaniline: A precursor in the synthesis of the target compound.
2-methyl-1H-indole-3-carbaldehyde: Another precursor used in the synthesis.
BIRB 796: A compound synthesized using 3-iodo-4-methylaniline, known for its anti-inflammatory properties.
Uniqueness
N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine is unique due to its specific combination of functional groups and the presence of the indole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C17H15IN2 |
|---|---|
分子量 |
374.22g/mol |
IUPAC 名称 |
N-(3-iodo-4-methylphenyl)-1-(2-methyl-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C17H15IN2/c1-11-7-8-13(9-16(11)18)19-10-15-12(2)20-17-6-4-3-5-14(15)17/h3-10,20H,1-2H3 |
InChI 键 |
NYROBCNTXXOACE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=C(NC3=CC=CC=C32)C)I |
规范 SMILES |
CC1=C(C=C(C=C1)N=CC2=C(NC3=CC=CC=C32)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Diethylamino)-2-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B463241.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B463249.png)
![5-(Diethylamino)-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B463253.png)
![2-{[(3-Bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B463257.png)
![N-(4-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-N-methylacetamide](/img/structure/B463264.png)
![N-[4-(diethylamino)phenyl]-N-[(2-methyl-1H-indol-3-yl)methylene]amine](/img/structure/B463288.png)
![5-(Diethylamino)-2-{[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B463291.png)
![5-(Diethylamino)-2-{[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B463293.png)
![5-(Diethylamino)-2-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B463295.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}phenol](/img/structure/B463339.png)
![2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol](/img/structure/B463340.png)


